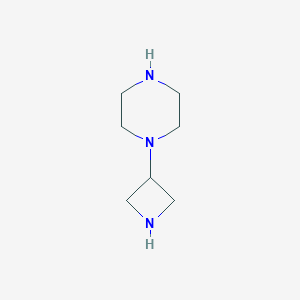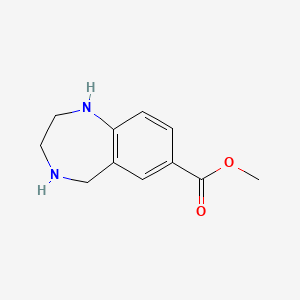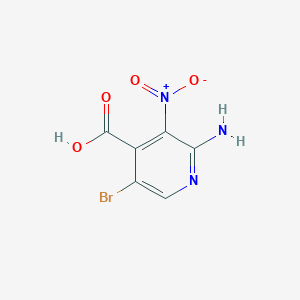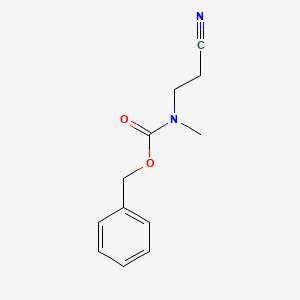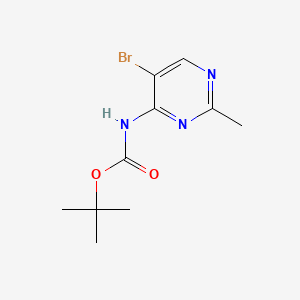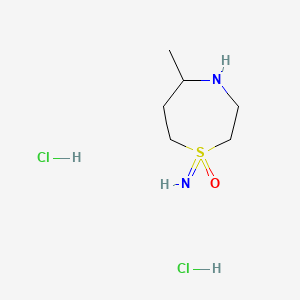
1-Imino-5-methyl-1lambda6,4-thiazepan-1-onedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-imino-5-methyl-1lambda6,4-thiazepan-1-one dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2OS and a molecular weight of 235.1750 . This compound is part of the thiazepine family, which is known for its diverse biological activities and applications in various fields of research and industry.
Preparation Methods
The synthesis of 1-imino-5-methyl-1lambda6,4-thiazepan-1-one dihydrochloride involves several steps, typically starting with the preparation of the thiazepine ring. The synthetic route often includes the following steps:
Formation of the Thiazepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazepine ring.
Introduction of the Imino Group: The imino group is introduced through a reaction with suitable reagents.
Methylation: The methyl group is added to the thiazepine ring at the desired position.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form, which enhances its stability and solubility.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-imino-5-methyl-1lambda6,4-thiazepan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-imino-5-methyl-1lambda6,4-thiazepan-1-one dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-imino-5-methyl-1lambda6,4-thiazepan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1-imino-5-methyl-1lambda6,4-thiazepan-1-one dihydrochloride can be compared with other similar compounds, such as:
1-imino-1lambda6,4-thiazepan-1-one: This compound lacks the methyl group, which may affect its biological activity and chemical properties.
1-imino-5-phenyl-1lambda6,4-thiazepan-1-one dihydrochloride: The presence of a phenyl group instead of a methyl group can significantly alter its interactions and applications.
The uniqueness of 1-imino-5-methyl-1lambda6,4-thiazepan-1-one dihydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
2839139-67-0 |
|---|---|
Molecular Formula |
C6H16Cl2N2OS |
Molecular Weight |
235.17 g/mol |
IUPAC Name |
1-imino-5-methyl-1,4-thiazepane 1-oxide;dihydrochloride |
InChI |
InChI=1S/C6H14N2OS.2ClH/c1-6-2-4-10(7,9)5-3-8-6;;/h6-8H,2-5H2,1H3;2*1H |
InChI Key |
CDYYLAYPQSXRQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCS(=N)(=O)CCN1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)
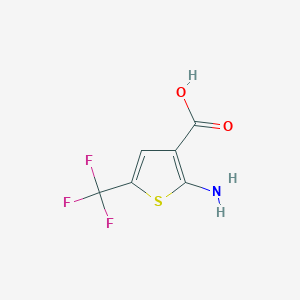
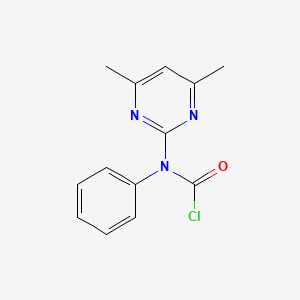
![2-N-Boc-6-chlorothiazolo[4,5-C]pyridin-2-amine](/img/structure/B13506707.png)
![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B13506721.png)
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)
